4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)-
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Overview
Description
4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- is a heterocyclic organic compound that features a quinazolinone core structure with a piperazine moiety attached via a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antibacterial, anticancer, and serotonin receptor ligand properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- typically involves the following steps :
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Attachment of Piperazine Moiety: The phenyl piperazine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone derivative with 1-phenylpiperazine in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives .
Scientific Research Applications
4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a role in mood regulation and anxiety.
Pathways Involved: By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)propanamides: These compounds share a similar piperazine moiety and have been studied for their alkaline phosphatase inhibitory activity.
4-Arylpyrimido[1,2-a]benzimidazoles: These compounds also feature a heterocyclic core and have shown significant biological activity.
Uniqueness
4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- is unique due to its specific quinazolinone core structure combined with the phenyl piperazine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
19062-53-4 |
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Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H20N4O/c24-19-16-8-4-5-9-17(16)20-18(21-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24) |
InChI Key |
BDTMVYOHGOZGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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